

Publish Comparison Guide: Specific Optical Rotation Reference Values for (R)-Trityl-Lactone

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Compound of Interest

Compound Name: *R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone*
CAS No.: 78158-90-4
Cat. No.: B1601387

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Executive Summary & Technical Definition

Subject: (R)-Trityl-Lactone Systematic Name: (5R)-5-[(triphenylmethoxy)methyl]dihydrofuran-2(3H)-one CAS Registry Number: 78158-90-4 Role: Critical chiral building block in the synthesis of statins (e.g., Rosuvastatin) and natural products.[1] It serves as a masked diol equivalent, offering steric bulk via the trityl group to direct further stereoselective transformations.[1]

This guide provides authoritative optical rotation reference values, experimental protocols for verification, and a comparative analysis against key precursors to ensure enantiomeric purity during drug development workflows.

Reference Specifications: Optical Rotation Data

The following data points serve as the primary quality control (QC) standards for identifying and assessing the optical purity of (R)-trityl-lactone.

Primary Reference Value

Parameter	Value	Conditions
Specific Rotation	$-26.0^\circ \pm 1.0^\circ$	Concentration: 1.0 g/100 mL (c=1.0) Solvent: Dichloromethane (CH ₂ Cl ₂) Temp: 20 °C Light Source: Sodium D-line (589 nm)

Comparative Reference Values (Precursors & Analogs)

To validate the synthesis pathway, compare the product's rotation against its immediate chiral precursor, (S)-Trityl Glycidyl Ether.[1] A sign inversion (positive to negative) typically indicates successful lactonization and stereochemical retention/inversion depending on the specific pathway.

Compound	CAS	Specific Rotation	Solvent	Note
(R)-Trityl-Lactone	78158-90-4	-26.0°	CH ₂ Cl ₂	Target Product
(S)-Trityl Glycidyl Ether	65291-30-7	$+10.0^\circ$ to $+12.0^\circ$	CHCl ₃	Common Precursor
(S)-Trityl-Lactone (Enantiomer)		$+26.0^\circ$ (Theoretical)	CH ₂ Cl ₂	Enantiomer

“

Critical Insight: The trityl group is bulky and lipophilic. Small changes in solvent (e.g., switching from Methylene Chloride to Chloroform) can induce solvatochromic shifts or minor conformational changes that affect the magnitude of rotation, though the sign usually remains constant for this rigid lactone scaffold.

Experimental Protocol: Self-Validating Polarimetry

Objective: Accurate determination of enantiomeric purity using specific rotation.

Reagents & Equipment[5][6]

- Polarimeter: Digital polarimeter with sodium lamp (589 nm).
- Solvent: HPLC-grade Dichloromethane (stabilized with amylene to prevent acidity).
- Cell: 1.0 dm (100 mm) quartz cell, thermostated to 20°C.

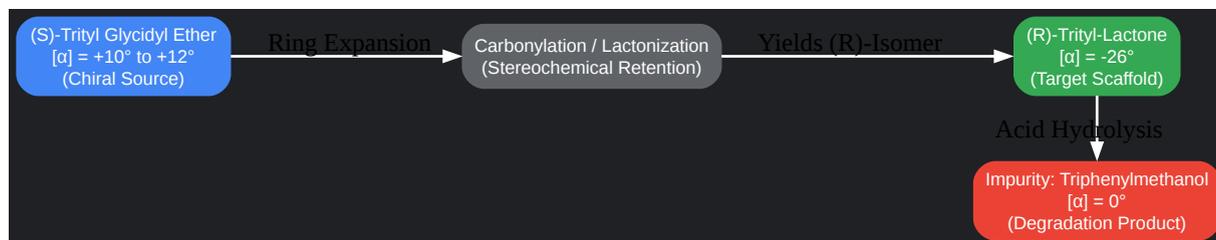
Step-by-Step Workflow

- Blanking: Fill the clean cell with pure CH₂Cl₂. Ensure no air bubbles are trapped in the light path. Zero the instrument.
- Sample Preparation:
 - Weigh exactly 100 mg of the dried (R)-trityl-lactone sample.[1]
 - Transfer to a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with CH₂Cl₂. Mix thoroughly.
 - Note: Ensure the sample is fully dissolved; trityl compounds can crystallize or form supersaturated solutions easily.

- Measurement:
 - Rinse the cell with a small volume of the sample solution.
 - Fill the cell with the sample solution.
 - Allow 2 minutes for thermal equilibration to 20°C.
 - Record 5 consecutive readings and calculate the average observed rotation ().
- Calculation:
 - Where
 $d = 1.0$ dm and
 $c = 1.0$ g/100 mL.[2]
- Validation:
 - If
deviates by >5% from -26°, check for:
 - Residual Solvent: Run NMR to ensure dryness.
 - Trityl Cleavage: Check TLC for free trityl alcohol (triphenylmethanol), which is achiral and will dilute the rotation value.

Synthesis & Causality Visualization

The following diagram illustrates the logical flow of chirality from the precursor to the final lactone. The specific rotation values act as "checkpoints" at each stage.



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Figure 1: Chiral logic flow. The transition from a positive rotation ($+12^\circ$) in the ether to a negative rotation (-26°) in the lactone confirms the formation of the rigid cyclic core.

Comparative Analysis: Performance vs. Alternatives

When selecting a protecting group for the lactone intermediate, the Trityl group offers distinct advantages and disadvantages compared to Silyl (TBS) or Benzyl (Bn) protection.

Feature	(R)-Trityl-Lactone	(R)-TBS-Lactone	(R)-Benzyl-Lactone
Crystallinity	High (Purification via recrystallization is easier)	Low (Often requires chromatography)	Moderate
Acid Stability	Low (Cleaves easily with weak acid)	Moderate (Requires F- or strong acid)	High (Requires Hydrogenolysis)
Atom Economy	Low (Massive protecting group)	Moderate	High
Optical Rotation Magnitude	Moderate (-26°)	Low (-5° to -10°)	High (-30° to -40°)

Scientist's Note: The high crystallinity of the trityl derivative often allows for the enrichment of enantiomeric excess (ee) simply by recrystallization, a feature not easily accessible with the oily TBS-protected analogs. This makes the specific rotation check even more critical as a quick purity test before proceeding to expensive coupling steps in statin synthesis.

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